![molecular formula C10H19NO B13085285 3-[(1-Methylcyclopentyl)methoxy]azetidine](/img/structure/B13085285.png)
3-[(1-Methylcyclopentyl)methoxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Methylcyclopentyl)methoxy]azetidine is a four-membered heterocyclic compound with the molecular formula C10H19NO. It is part of the azetidine family, which is known for its significant ring strain and unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methylcyclopentyl)methoxy]azetidine typically involves the reaction of 1-methylcyclopentylmethanol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of azetidine to form the desired product .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Methylcyclopentyl)methoxy]azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-[(1-Methylcyclopentyl)methoxy]azetidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1-Methylcyclopentyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and unique reactivity allow it to participate in various chemical reactions, which can lead to the formation of bioactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered ring compound with similar reactivity but lacking the cyclopentyl group.
1-Methylazetidine: Similar structure but without the methoxy group.
Cyclopentylmethanol: Contains the cyclopentyl group but lacks the azetidine ring.
Uniqueness
3-[(1-Methylcyclopentyl)methoxy]azetidine is unique due to the presence of both the azetidine ring and the 1-methylcyclopentylmethoxy group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-[(1-methylcyclopentyl)methoxy]azetidine |
InChI |
InChI=1S/C10H19NO/c1-10(4-2-3-5-10)8-12-9-6-11-7-9/h9,11H,2-8H2,1H3 |
InChI Key |
BRCGGXBPIQSRIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



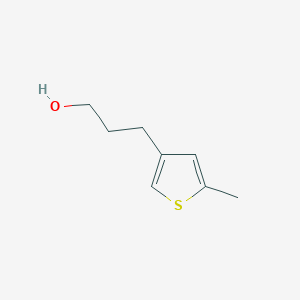
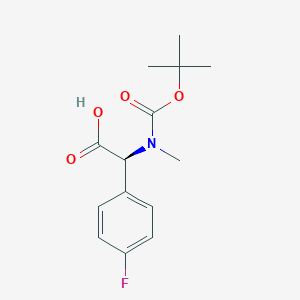
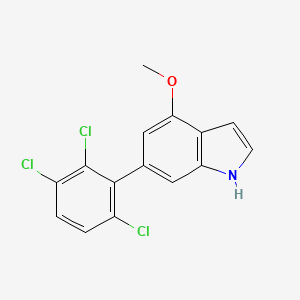

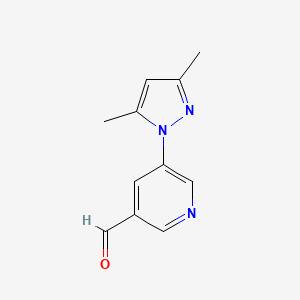
![Methyl 3-iodothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13085241.png)
![4-Methyl-4-(propan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13085252.png)
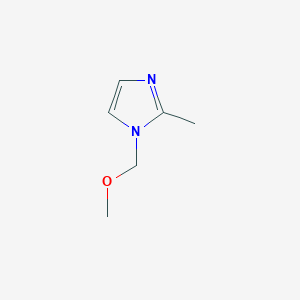
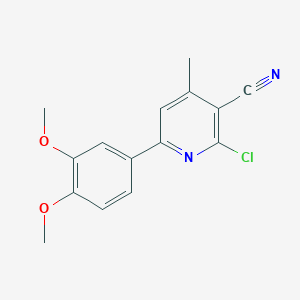
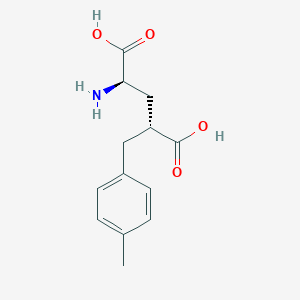
![5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)
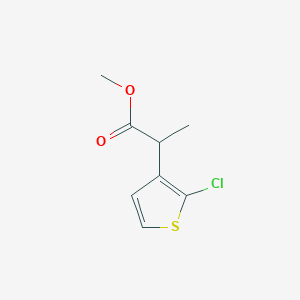
![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
